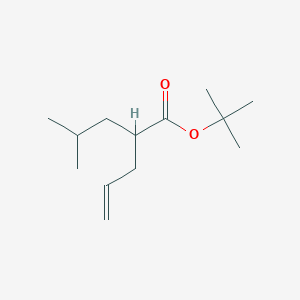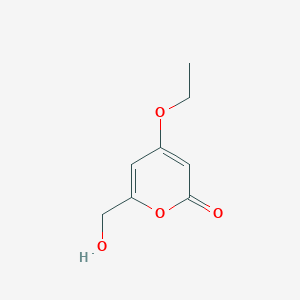
2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- is a heterocyclic organic compound that belongs to the family of 2H-pyran-2-ones This compound features a pyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality 2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- .
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-ethoxy-6-(carboxymethyl)-2H-pyran-2-one.
Reduction: Formation of 4-ethoxy-6-(hydroxymethyl)-tetrahydropyran.
Substitution: Formation of 4-substituted-6-(hydroxymethyl)-2H-pyran-2-ones.
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-6-methyl-2H-pyran-2-one
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 4-Methoxy-6-styryl-2H-pyran-2-one
Uniqueness
2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both ethoxy and hydroxymethyl groups allows for diverse chemical modifications and applications in various fields .
Propiedades
Número CAS |
497160-28-8 |
|---|---|
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
4-ethoxy-6-(hydroxymethyl)pyran-2-one |
InChI |
InChI=1S/C8H10O4/c1-2-11-6-3-7(5-9)12-8(10)4-6/h3-4,9H,2,5H2,1H3 |
Clave InChI |
XPCANESROYLLJW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=O)OC(=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14239496.png)
![Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate](/img/structure/B14239505.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14239513.png)
![[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14239517.png)
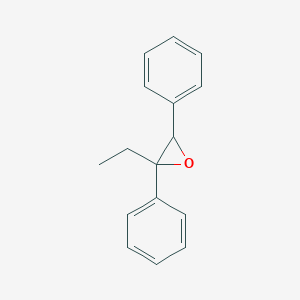
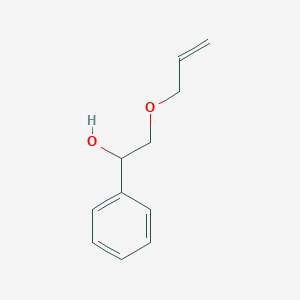
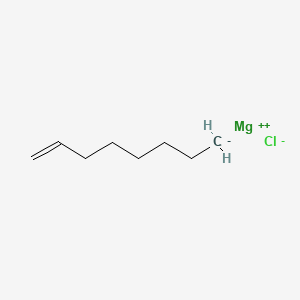
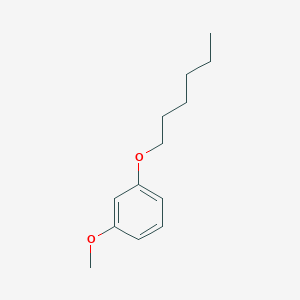
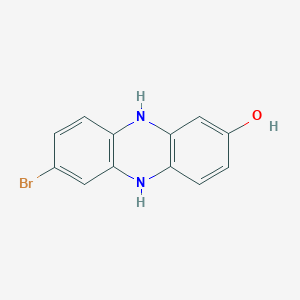

![Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14239568.png)

![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)
